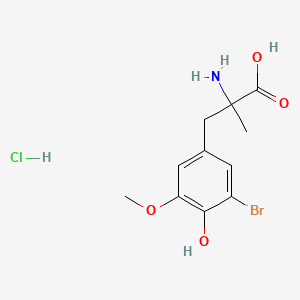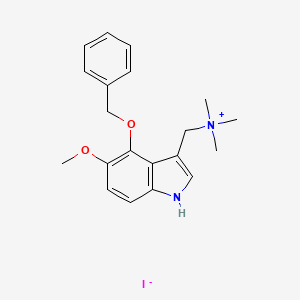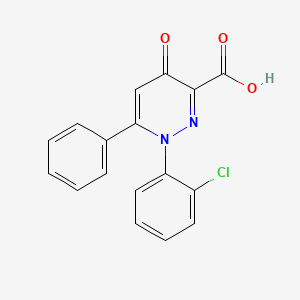![molecular formula C38H73NNaO10P B13857977 1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)
1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt is a synthetic phospholipid compound. It is a derivative of phosphatidylserine, a class of phospholipids that are crucial components of cell membranes. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoric acidThe reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent quality. The final product is usually purified through techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The serine moiety can be substituted with other amino acids or functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products
The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives with altered biological activities .
Aplicaciones Científicas De Investigación
1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of lipid chemistry and membrane dynamics.
Biology: Employed in research on cell membrane structure and function, as well as in studies of lipid-protein interactions.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and enhancing cognitive function.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt involves its incorporation into cell membranes, where it influences membrane fluidity and stability. It interacts with various proteins and receptors, modulating signaling pathways and cellular responses. The molecular targets include membrane-bound enzymes and receptors involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar structural features but different head groups.
1,2-Dipalmitoyl-sn-glycero-3-phosphate: A phosphatidic acid derivative with distinct chemical properties.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A phospholipid with an ethanolamine head group, used in similar research applications.
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt is unique due to its specific serine head group, which imparts distinct biological activities and interactions with proteins and receptors. This makes it particularly valuable in studies of cell signaling and membrane dynamics .
Propiedades
Fórmula molecular |
C38H73NNaO10P |
|---|---|
Peso molecular |
820.3 g/mol |
Nombre IUPAC |
sodium;(2S)-2-amino-3-[[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoate |
InChI |
InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2; |
Clave InChI |
GTLXLANTBWYXGW-OIEPAUECSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13857906.png)
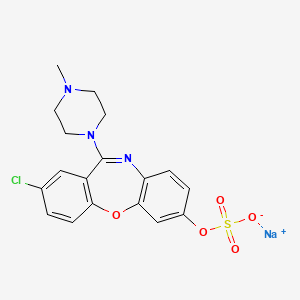
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)
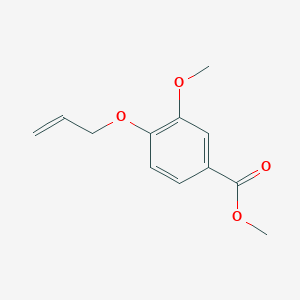
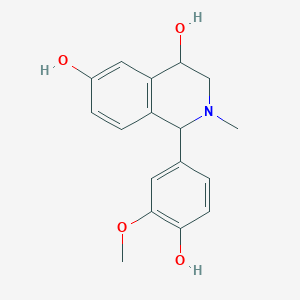

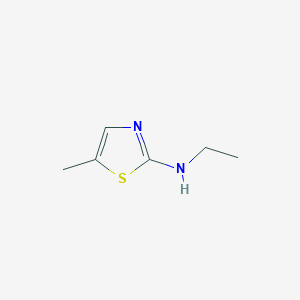
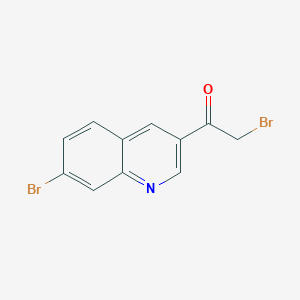
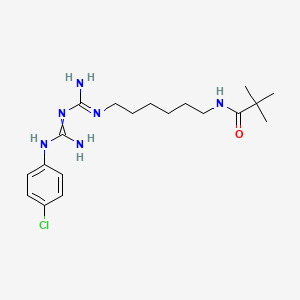
![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)
